molecular formula C14H8Br2 B050430 Bis(4-bromophenyl)acetylene CAS No. 2789-89-1

Bis(4-bromophenyl)acetylene

Cat. No.: B050430
CAS No.: 2789-89-1
M. Wt: 336.02 g/mol
InChI Key: FJQGIJIHOXZMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-bromophenyl)acetylene:

Safety and Hazards

When handling “Bis(4-bromophenyl)acetylene”, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: Suzuki-Miyaura coupling . This reaction involves the coupling of phenylacetylene with 4-bromophenylboronic acid (or sodium 4-bromophenylborate) in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is known for its functional group tolerance.

Industrial Production Methods: While specific industrial production methods for bis(4-bromophenyl)acetylene are not widely documented, the Suzuki-Miyaura coupling remains a preferred method due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: Bis(4-bromophenyl)acetylene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

    Coupling Reactions: It can be used in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: Depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted acetylene derivatives .

Comparison with Similar Compounds

  • Bis(4-chlorophenyl)acetylene
  • Bis(4-fluorophenyl)acetylene
  • Bis(4-iodophenyl)acetylene

Comparison: Bis(4-bromophenyl)acetylene is unique due to the presence of bromine atoms, which influence its reactivity and physical properties. Compared to its chlorinated, fluorinated, and iodinated analogs, the bromine atoms provide a balance between reactivity and stability, making it a versatile compound for various applications .

Properties

IUPAC Name

1-bromo-4-[2-(4-bromophenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQGIJIHOXZMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392718
Record name Bis(4-bromophenyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2789-89-1
Record name Bis(4-bromophenyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-bromophenyl)acetylene
Reactant of Route 2
Reactant of Route 2
Bis(4-bromophenyl)acetylene
Reactant of Route 3
Reactant of Route 3
Bis(4-bromophenyl)acetylene
Reactant of Route 4
Reactant of Route 4
Bis(4-bromophenyl)acetylene
Reactant of Route 5
Reactant of Route 5
Bis(4-bromophenyl)acetylene
Reactant of Route 6
Reactant of Route 6
Bis(4-bromophenyl)acetylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.